4,4'-Diheptadecyl-2,2'-bipyridine
Description
4,4'-Diheptadecyl-2,2'-bipyridine is a bipyridine derivative functionalized with two heptadecyl (C₁₇H₃₅) chains at the 4,4' positions. Its synthesis involves alkylation of 4,4'-dimethyl-2,2'-bipyridine using hexadecyl bromide via a lithiation pathway, yielding a lipophilic white solid with a molecular weight of ~633 g/mol (calculated from C₃₈H₆₈N₂). The reaction proceeds in 32% yield under optimized conditions, reflecting moderate synthetic accessibility compared to simpler derivatives . Its long alkyl chains confer surfactant-like behavior, enabling applications in self-assembled materials and metal complex stabilization in non-polar environments .
Properties
CAS No. |
86137-06-6 |
|---|---|
Molecular Formula |
C44H76N2 |
Molecular Weight |
633.1 g/mol |
IUPAC Name |
4-heptadecyl-2-(4-heptadecylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C44H76N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41-35-37-45-43(39-41)44-40-42(36-38-46-44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-40H,3-34H2,1-2H3 |
InChI Key |
FJBYHEJLWYQKOV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCCCCCCCCCC |
Synonyms |
4,4'-diheptadecyl-2,2'-bipyridine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Bipyridine Derivatives
Key Observations :
- Substituent Position : The 4,4' substitution pattern in diheptadecyl-bipyridine contrasts with 3,3'-dialkyl derivatives (e.g., 3,3'-diheptadecyl-4,4'-bipyridine), which exhibit distinct steric and electronic profiles affecting self-assembly and metal coordination .
- Synthetic Complexity : Derivatives with electron-withdrawing groups (e.g., Br, CN) or polar functionalities (COOH) are often more straightforward to synthesize in high yields compared to long-chain alkylated variants .
Physicochemical Properties
| Property | 4,4'-Diheptadecyl-2,2'-bipyridine | 4,4'-Dimethyl-2,2'-bipyridine | 2,2'-Bipyridine-4,4'-dicarboxylic acid |
|---|---|---|---|
| Solubility | Lipophilic (soluble in hexane, ether) | Polar aprotic solvents (THF, DMF) | Polar solvents (water at high pH) |
| Melting Point | >100°C (solid) | ~128°C | >250°C (decomposes) |
| Electronic Effects | Electron-donating (alkyl chains) | Weakly electron-donating | Electron-withdrawing (COOH) |
| Applications | Surfactant complexes, self-assembly | Luminescent Eu(III) complexes | Dye-sensitized solar cells |
Key Comparisons :
- Lipophilicity : The heptadecyl chains render 4,4'-diheptadecyl-2,2'-bipyridine highly lipophilic, unlike polar derivatives like dcbpy, which anchor to metal oxide surfaces in photovoltaic devices .
- Electronic Modulation: Alkyl chains donate electrons, raising the highest occupied molecular orbital (HOMO) energy of metal complexes, whereas electron-withdrawing groups (e.g., CN, COOH) lower HOMO levels, tuning redox potentials for catalysis or light harvesting .
Catalysis and Metal Complexation
- 4,4'-Diheptadecyl-2,2'-bipyridine : Forms stable Ru(II) and Ir(III) complexes used in photocatalytic water oxidation and optical materials. The alkyl chains enhance solubility in organic matrices (e.g., lipid bilayers) and stabilize colloidal dispersions .
- 4,4'-Dicyano-2,2'-bipyridine: CN groups strengthen metal-ligand binding via π-backdonation, making it suitable for high-performance catalysts in organic synthesis .
- dcbpy : Coordinates to TiO₂ in Grätzel cells, enabling efficient electron injection into semiconductors .
Material Science
- Self-Assembly : The diheptadecyl derivative facilitates supramolecular architectures (e.g., ion channels) due to hydrophobic interactions, whereas 3,3'-dialkyl analogs form different geometries .
- Surfactant Behavior : Used in templated mesoporous silica synthesis, contrasting with halogenated derivatives (e.g., 4,4'-dibromo-bipyridine), which serve as semiconductor intermediates .
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